molecular formula C9H8ClNO4 B1463840 (3-Methyl-4-nitrophenoxy)acetyl chloride CAS No. 861795-45-1

(3-Methyl-4-nitrophenoxy)acetyl chloride

Cat. No.: B1463840
CAS No.: 861795-45-1
M. Wt: 229.62 g/mol
InChI Key: TVKJPZXAJHYGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-4-nitrophenoxy)acetyl chloride is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKJPZXAJHYGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comparative Analysis of the Reactivity of (3-Methyl-4-nitrophenoxy)acetyl chloride and 4-nitrophenoxyacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Acyl chlorides are a cornerstone of organic synthesis, valued for their high reactivity in acylation reactions. Their efficacy, however, is not uniform and is profoundly influenced by the electronic and steric nature of their molecular framework. This technical guide provides a detailed comparative analysis of two such reagents: (3-Methyl-4-nitrophenoxy)acetyl chloride and 4-nitrophenoxyacetyl chloride. We will dissect the subtle yet significant impact of a single methyl group on the reactivity of the acyl chloride moiety. Through a synthesis of theoretical principles and practical experimental design, this paper establishes that 4-nitrophenoxyacetyl chloride exhibits greater reactivity than its methylated counterpart. This difference is primarily attributed to the electron-donating nature of the methyl group in the 3-position, which slightly attenuates the electrophilicity of the carbonyl carbon. This guide is intended for researchers, chemists, and drug development professionals who utilize acylating agents and require a deeper understanding of substituent effects to optimize reaction outcomes.

Introduction to Substituted Phenoxyacetyl Chlorides

Acyl chlorides (or acid chlorides) are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[1] This substitution transforms a relatively unreactive functional group into a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles.[1][2] This reactivity makes them indispensable reagents for forming esters, amides, and other carbonyl derivatives.[2][3]

The reactivity of the acyl chloride functional group, specifically the electrophilicity of the carbonyl carbon, can be finely tuned by substituents on the molecule. This guide focuses on two related structures:

  • 4-Nitrophenoxyacetyl chloride: An acyl chloride featuring a potent electron-withdrawing nitro group in the para position of the phenoxy ring.

  • ** this compound:** A derivative of the former, with an additional methyl group at the 3-position of the phenoxy ring.

The central inquiry of this guide is to determine how the presence of the methyl group alters the chemical reactivity of the acyl chloride and to provide a robust mechanistic explanation for the observed differences.

Molecular Structure and Physicochemical Properties

A clear understanding of the physical and structural properties of these compounds is fundamental to the analysis of their chemical behavior.

Property4-Nitrophenoxyacetyl chlorideThis compound
Chemical Structure
Molecular Formula C₈H₆ClNO₄[3][4]C₉H₈ClNO₄[5][6]
Molar Mass 215.59 g/mol [3][4]229.62 g/mol [5]
CAS Number 20142-88-5[3][4][7][8]861795-45-1[6]

Theoretical Analysis of Reactivity

The reactivity of these molecules in nucleophilic acyl substitution reactions is governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects: The Decisive Factor

Electronic effects are transmitted through the molecule's sigma and pi systems, altering electron density at the reaction center.

  • The Nitro Group (-NO₂): Common to both molecules, the nitro group is a powerful electron-withdrawing group. It deactivates the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-R).[9][10] This withdrawal of electron density is relayed through the ether oxygen to the acetyl chloride moiety, significantly increasing the partial positive charge (δ+) on the carbonyl carbon and making it highly electrophilic.

  • The Methyl Group (-CH₃): The key differentiator is the methyl group on the this compound structure. Alkyl groups like methyl are known to be electron-donating.[11] This donation occurs through two primary mechanisms:

    • Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a donation of electron density through the sigma bond.[9]

    • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the aromatic ring, further increasing electron density in the ring.[12][13]

Synthesis of Effects: In this compound, the electron-donating methyl group works in opposition to the electron-withdrawing nitro group. The net effect is that the methyl group pushes electron density into the ring, which is then transmitted through the ether linkage, slightly reducing the partial positive charge on the carbonyl carbon compared to the unsubstituted 4-nitrophenoxyacetyl chloride.

Steric Effects: A Minor Contributor

Steric hindrance refers to the obstruction of a reaction pathway due to the physical size of atoms or groups near the reaction center.[14][15] In this compound, the methyl group is positioned ortho to the nitro group but meta to the ether linkage.

While not directly adjacent to the phenoxyacetyl side chain, the methyl group could potentially restrict the free rotation around the aryl-oxygen bond. This might favor certain conformations that offer minor steric shielding to the distant acyl chloride group. However, given its remoteness from the carbonyl carbon, the impact of steric hindrance from the 3-methyl group on the approach of a nucleophile is expected to be minimal compared to the dominant electronic effects.

A Mechanistic and Visual Comparison

Nucleophilic acyl substitution is the primary reaction pathway for acyl chlorides.[2] The reaction proceeds via a two-step addition-elimination mechanism involving a tetrahedral intermediate.

Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Acyl_Chloride R-COCl Tetrahedral [R-C(O⁻)(Cl)-NuH⁺] Acyl_Chloride->Tetrahedral Nucleophilic Attack Nucleophile Nu-H Product R-CO-Nu Tetrahedral->Product Elimination of Cl⁻ Byproduct HCl Tetrahedral->Byproduct

Caption: General mechanism for nucleophilic acyl substitution.

The rate of this reaction is largely determined by the first step: the nucleophilic attack. A more electrophilic carbonyl carbon, as found in 4-nitrophenoxyacetyl chloride, will lower the activation energy for this step, leading to a faster reaction rate. The electron-donating methyl group in the substituted compound raises this activation energy barrier, thus slowing the reaction.

The following diagram illustrates the opposing electronic influences in the two molecules.

Electronic_Effects_Comparison Electronic Influence on the Carbonyl Group cluster_3M4N This compound node_4N Ring → O → COCl sub_4N_NO2 NO₂ sub_4N_NO2->node_4N Strong Withdrawal (-I, -R) node_3M4N Ring → O → COCl sub_3M4N_NO2 NO₂ sub_3M4N_NO2->node_3M4N Strong Withdrawal (-I, -R) sub_3M4N_CH3 CH₃ sub_3M4N_CH3->node_3M4N Donation (+I, Hyperconj.)

Caption: Opposing electronic effects on the reactive center.

Experimental Validation: Protocols for Reactivity Assessment

To empirically validate the theoretical analysis, quantitative experiments are necessary. The following protocols are designed to provide a robust comparison of the reactivity of the two acyl chlorides. The choice of a comparative kinetic study is driven by the need for precise, quantitative data on reaction rates, which is the definitive measure of chemical reactivity.

Protocol: Comparative Kinetics via Methanolysis

This experiment measures the rate of reaction with a weak nucleophile, methanol, by monitoring the production of the hydrochloric acid byproduct over time.

Rationale: Methanolysis is a standard method for assessing acyl chloride reactivity.[16] The reaction is typically first-order with respect to the acyl chloride, and the rate constant can be easily determined. By conducting the experiments for both compounds under identical conditions, a direct comparison of their rate constants provides a quantitative measure of their relative reactivity.

Materials:

  • This compound

  • 4-nitrophenoxyacetyl chloride

  • Anhydrous Methanol (MeOH)

  • Anhydrous Acetonitrile (MeCN, as solvent)

  • Standardized solution of a non-nucleophilic base (e.g., 2,6-lutidine)

  • Indicator (e.g., phenolphthalein) or a pH meter

  • Thermostatted water bath, magnetic stirrers, burettes, flasks.

Procedure:

  • Preparation: Prepare 0.1 M solutions of each acyl chloride in anhydrous acetonitrile. Prepare a 0.5 M solution of anhydrous methanol in anhydrous acetonitrile. All glassware must be oven-dried.

  • Reaction Setup: In a thermostatted flask (e.g., at 25.0 °C) equipped with a magnetic stirrer, place 50 mL of the methanol solution.

  • Initiation: Rapidly inject 1.0 mL of one of the acyl chloride solutions into the methanol solution to initiate the reaction (time t=0).

  • Monitoring: At regular time intervals (e.g., every 2 minutes), withdraw a 5 mL aliquot of the reaction mixture and quench it in a flask containing ice-cold water.

  • Quantification: Immediately titrate the quenched aliquot with the standardized 2,6-lutidine solution to determine the concentration of HCl produced. Alternatively, continuous monitoring can be achieved using a pH stat or by observing changes in conductivity.

  • Data Analysis: Plot the concentration of HCl versus time. The initial slope of this curve is proportional to the initial reaction rate. Calculate the pseudo-first-order rate constant (k') for each reaction.

  • Validation: Repeat the entire procedure for the second acyl chloride under the exact same conditions. Run each experiment in triplicate to ensure reproducibility.

Protocol: Competitive Acylation Reaction

This experiment provides a direct comparison by allowing both acyl chlorides to compete for a limited amount of a nucleophile.

Rationale: Competitive reactions are an elegant method for determining relative reactivity without needing to follow reaction kinetics. The ratio of the products formed directly reflects the ratio of the reaction rates of the two competing substrates.

Materials:

  • This compound

  • 4-nitrophenoxyacetyl chloride

  • A nucleophile (e.g., benzylamine)

  • A non-nucleophilic base (e.g., triethylamine) to act as an HCl scavenger

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Internal standard for analysis (e.g., dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Reaction Mixture: In a dry flask, dissolve equimolar amounts (e.g., 1.0 mmol) of both this compound and 4-nitrophenoxyacetyl chloride in 20 mL of anhydrous DCM. Add a known amount of the internal standard.

  • Nucleophile Solution: In a separate flask, prepare a solution of benzylamine (0.5 mmol, 0.5 equivalents) and triethylamine (1.1 mmol) in 10 mL of anhydrous DCM.

  • Reaction: Slowly add the benzylamine solution to the stirred solution of the acyl chlorides at 0 °C over 10 minutes.

  • Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes. Quench the reaction by adding 10 mL of dilute aqueous HCl.

  • Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC-MS or HPLC. Identify the two expected amide products and quantify their peak areas relative to the internal standard.

  • Interpretation: The ratio of the products, [Product from 4-nitro compound] / [Product from 3-methyl-4-nitro compound], will be greater than 1 and directly indicates the relative reactivity of the two starting materials.

Predicted Data and Conclusion

The experimental protocols described above are designed to quantify the reactivity difference. Based on the theoretical analysis, the following outcomes are anticipated.

Table 2: Predicted Experimental Outcomes

Experiment Measured Parameter Predicted Result
Methanolysis Kinetics Pseudo-first-order rate constant (k') k' (4-nitrophenoxy) > k' (3-methyl-4-nitrophenoxy)
Competitive Acylation Product Ratio (P₁/P₂)¹ > 1

¹ P₁ = Product from 4-nitrophenoxyacetyl chloride; P₂ = Product from this compound

References

  • Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • The Student Room. (2013). Chemistry - Methyl Group Activating the Benzene Ring. Retrieved from [Link]

  • Acyl Halide Substitution Reactions. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Chad's Prep. (2021). Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • National Institutes of Health. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from [Link]

  • Wiley. (n.d.). 4-Nitrobenzoyl chloride - SpectraBase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Retrieved from [Link]

  • ChemBK. (n.d.). acetyl chloride, (3-methyl-4-nitrophenoxy)-. Retrieved from [Link]

  • Reagent Instruments Network. (n.d.). This compound - Fluorochem. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • Kim, C. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetyl Chloride. Retrieved from [Link]

  • Ochal, Z., et al. (2009). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Pestycydy/Pesticides, (1-4), 5-14. Retrieved from [Link]

  • PubChem. (n.d.). Acetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing acetyl chloride.

Sources

Technical Assessment & Safety Protocols: Substituted Phenoxyacetyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Substituted phenoxyacetyl chlorides (e.g., 4-chlorophenoxyacetyl chloride) are high-value electrophilic intermediates used extensively in the synthesis of


-lactam antibiotics (such as Penicillin V) and agrochemicals. Their utility stems from the high reactivity of the acyl chloride moiety, which facilitates rapid acylation of nucleophiles.

However, this same reactivity presents severe safety challenges.[1][2] Unlike standard organic reagents, these compounds possess a "dual-threat" profile: they are corrosive (causing immediate tissue destruction via acylation) and water-reactive (generating hydrochloric acid gas upon contact with ambient moisture). This guide moves beyond the static GHS classifications to explain the mechanistic basis of these hazards and provides self-validating protocols for their safe handling.

The Chemistry of Hazard: Hydrolysis & Corrosivity

To understand the safety requirements, one must understand the failure mode: Hydrolysis .

Phenoxyacetyl chlorides are susceptible to nucleophilic attack at the carbonyl carbon. In the presence of water (even atmospheric humidity), the molecule undergoes rapid decomposition. This is not merely a degradation issue; it is a safety critical event that releases exothermic heat and toxic gas.

Mechanistic Pathway

The following diagram illustrates the irreversible hydrolysis pathway. Note the formation of the tetrahedral intermediate and the subsequent expulsion of the chloride ion, which immediately protonates to form HCl gas.

HydrolysisMechanism Fig 1: Hydrolysis mechanism releasing HCl gas upon moisture contact. Reactants Phenoxyacetyl Chloride + H₂O Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (Fast) Products Phenoxyacetic Acid + HCl (Gas) + Heat Transition->Products Elimination of Cl⁻ (Exothermic)

Physiological Impact (The "Why" of Toxicology)

Standard acid burns are caused by proton donation (


). Phenoxyacetyl chloride burns are more complex:
  • Acylation: The acyl chloride reacts with amine and hydroxyl groups in skin proteins/membranes, essentially "fixing" the tissue and causing necrosis.

  • Acid Hydrolysis: The moisture in the eyes or respiratory tract triggers the reaction shown above, generating concentrated HCl in situ.

  • Lachrymatory Effect: The volatile nature of the hydrolysis byproducts triggers intense sensory irritation, necessitating strict fume hood usage.

Comparative Properties & Toxicology

Substituents on the phenoxy ring alter the physical properties and reactivity. Electron-withdrawing groups (like Chlorine) on the ring generally increase the electrophilicity of the carbonyl carbon, potentially increasing hydrolytic instability.

Table 1: Comparative Data for Key Derivatives

PropertyPhenoxyacetyl Chloride4-Chlorophenoxyacetyl ChlorideOperational Implication
CAS Number 701-99-54122-68-3Verification required for ordering.
Physical State Colorless/Pale Yellow LiquidLiquid (mp ~18°C)Both require liquid handling protocols; 4-Cl may solidify in cold storage.[3]
Boiling Point ~225°C (dec)142°C (at 17 mmHg)Do not distill at atmospheric pressure; decomposition risk.
Flash Point >100°C113°CCombustible but not highly flammable.
GHS Hazards Skin Corr.[3][4][5][6][7][8] 1B, Eye Dam. 1Skin Corr.[5] 1B, Eye Dam. 1Identical PPE requirements.
Water Reactivity ViolentViolentStrict anhydrous protocols required.

Data Sources: PubChem [1], Sigma-Aldrich [2], Fisher Scientific [3].

Operational Protocols: Handling & Storage

Trustworthiness Principle: These protocols are designed to be self-validating. If the material fumes upon opening, the storage protocol has failed.

Storage Strategy (The "Dry Chain")
  • Primary Containment: Store under an inert atmosphere (Argon or Nitrogen). The container must be tightly sealed with a Parafilm wrap or purely Teflon-lined cap to prevent moisture ingress.

  • Temperature: Refrigeration (2-8°C) is recommended to slow the kinetics of autocatalytic decomposition.

  • Secondary Containment: Store in a desiccator or a secondary plastic container with activated desiccant (e.g., Drierite) to scavenge ambient moisture.

Safe Handling Workflow

PPE Requirements:

  • Gloves: Nitrile (double-gloved) is minimum. For prolonged handling, use Silver Shield/4H laminate gloves as acyl chlorides can permeate thin nitrile.

  • Respiratory: Work only in a certified chemical fume hood.[1]

  • Eye Protection: Chemical splash goggles + Face shield. Safety glasses are insufficient due to the gas generation risk.

Quenching & Waste Disposal

Never add water directly to the concentrated chemical. The heat evolution can cause "bumping" or splashing of corrosive material.

QuenchingProtocol Fig 2: Controlled quenching workflow to prevent thermal runaway. Start Waste Phenoxyacetyl Chloride Dilution Dilute Chloride with Inert Solvent (DCM/Toluene) Start->Dilution Prep Prepare Ice/Water Bath + Dilute NaOH (10%) Addition Add SLOWLY to Base (Dropwise) Prep->Addition Dilution->Addition In Fume Hood Check Check pH (Ensure Basic) Addition->Check Disposal Dispose as Halogenated Organic Waste Check->Disposal

Emergency Response

In the event of exposure, speed is critical. The reaction with tissue moisture is immediate.

  • Skin Contact:

    • Immediate Action: Flush with water for minimum 15 minutes.[1][5][9][10]

    • Contraindication: Do not attempt to neutralize with vinegar or baking soda on the skin; the heat of neutralization will worsen the burn.

    • Medical: Seek evaluation for deep tissue damage (Category 1B burns can penetrate deeply).

  • Inhalation:

    • Evacuate to fresh air immediately.[3][4][5]

    • Symptoms (pulmonary edema) may be delayed. Observation is recommended if coughing persists.

  • Spill Management:

    • Small Spills (<10mL): Cover with dry sand or vermiculite. Do not use combustible materials (paper towels) or water.

    • Large Spills: Evacuate the lab. Contact EHS. The hydrolysis fumes will overwhelm standard lab ventilation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69703, Phenoxyacetyl chloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Phenoxyacetyl chloride. Retrieved from [Link]

Sources

Technical Guide: Applications of (3-Methyl-4-nitrophenoxy)acetyl chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Methyl-4-nitrophenoxy)acetyl chloride (CAS 861795-45-1) serves as a specialized electrophilic building block in medicinal chemistry and agrochemical development. Distinguished by its activated acyl chloride moiety and a functionalizable nitro-aromatic core , this compound enables the rapid introduction of the (3-methyl-4-nitrophenoxy)acetyl pharmacophore. This guide details its utility in high-throughput library synthesis, its role as a precursor for benzoxazinone scaffolds, and the critical handling protocols required to maintain its integrity.

Chemical Profile & Reactivity Analysis

This compound acts as a "privileged scaffold" precursor. The phenoxyacetic acid moiety is a validated pharmacophore found in PPAR agonists, auxinic herbicides, and CRTH2 antagonists. The specific substitution pattern (3-methyl, 4-nitro) offers unique electronic and steric properties:

  • Acyl Chloride (C-1): Highly reactive electrophile for nucleophilic acyl substitution (NAS).

  • Nitro Group (C-4): Strongly electron-withdrawing. It deactivates the aromatic ring against oxidation but serves as a latent amino group (reducible to aniline).

  • Methyl Group (C-3): Provides steric bulk orthogonal to the ether linkage, restricting conformational rotation in the final ligand-receptor complex.

Physicochemical Properties
PropertyData
CAS Number 861795-45-1
Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
Appearance Off-white to pale yellow solid (low melting point)
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols
Stability Moisture sensitive (hydrolyzes to parent acid)

Synthesis of the Reagent

While commercially available, in-house preparation ensures freshness, critical for the moisture-sensitive acyl chloride.

Pathway: 3-Methyl-4-nitrophenol


 (3-Methyl-4-nitrophenoxy)acetic acid 

Acid Chloride.

Synthesis Start 3-Methyl-4-nitrophenol Step1 Alkylation (ClCH2CO2H, NaOH, Reflux) Start->Step1 Inter (3-Methyl-4-nitrophenoxy) acetic acid Step1->Inter Step2 Chlorination (SOCl2, cat. DMF, 60°C) Inter->Step2 Product (3-Methyl-4-nitrophenoxy) acetyl chloride Step2->Product

Figure 1: Synthetic route to the target acyl chloride.[1][2][3] The intermediate acid is stable, while the final chloride must be stored under inert gas.

Key Applications in Organic Synthesis[5]

High-Throughput Amide/Ester Library Generation

The primary application of this reagent is the "capping" of amines or alcohols to generate diverse libraries for Structure-Activity Relationship (SAR) studies. The phenoxyacetyl linker provides a flexible tether that often improves solubility compared to direct benzamides.

  • Mechanism: Nucleophilic Acyl Substitution.[4]

  • Advantages: No coupling reagents (EDC/HATU) required; simple workup (scavenger resins or acid wash).

Synthesis of Heterocyclic Scaffolds (Benzoxazinones)

A more advanced application involves the reduction of the nitro group after the initial coupling. This strategy is used to access 1,4-benzoxazin-3-ones, a core structure in various bioactive alkaloids and anticoagulants.

Strategic Workflow:

  • Coupling: React acid chloride with a primary amine.

  • Reduction: Reduce -NO₂ to -NH₂ (using Fe/NH₄Cl or H₂/Pd).

  • Cyclization: (Optional) If the tethered amine has an electrophilic center, intramolecular cyclization can occur.

Applications Reagent (3-Methyl-4-nitrophenoxy) acetyl chloride Amine Reaction with Primary Amines (R-NH2) Reagent->Amine Alcohol Reaction with Alcohols (R-OH) Reagent->Alcohol Amide Amide Derivative (Library Compound) Amine->Amide Ester Ester Derivative (Prodrug/Agrochemical) Alcohol->Ester Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Amide->Reduction Aniline Aniline Derivative (Active Metabolite/Intermediate) Reduction->Aniline Cyclization Intramolecular Cyclization Aniline->Cyclization If designed Heterocycle Benzoxazinone Derivatives Cyclization->Heterocycle

Figure 2: Divergent synthesis pathways. The nitro group serves as a "masked" aniline for subsequent heterocycle formation.

Experimental Protocols

Protocol A: General N-Acylation (Amide Synthesis)

This protocol is optimized for parallel synthesis of amide libraries.

Reagents:

  • This compound (1.1 equiv)

  • Amine substrate (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add a solution of this compound (1.1 mmol) in DCM (2 mL). Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Workup:

    • Wash with 1M HCl (to remove excess amine/TEA).

    • Wash with sat. NaHCO₃ (to remove hydrolyzed acid).

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Usually not required for library screening; recrystallize from EtOH if necessary.

Protocol B: Nitro Group Reduction (Post-Coupling)

To unmask the aniline functionality.

Reagents: Iron powder (5 equiv), Ammonium chloride (5 equiv), Ethanol/Water (4:1). Procedure:

  • Dissolve the nitro-amide intermediate in EtOH/H₂O.

  • Add Fe powder and NH₄Cl.

  • Reflux for 2 hours (color change observed).

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate to obtain the amino-derivative.

Safety & Handling Guidelines

  • Hydrolysis Hazard: This compound reacts violently with water to release Hydrogen Chloride (HCl) gas and the parent acid. Always handle in a fume hood.

  • Corrosivity: Causes severe skin burns and eye damage.[5][6] Wear nitrile gloves, lab coat, and chemical splash goggles.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). If the solid turns sticky or smells strongly of vinegar/acrid acid, it has hydrolyzed and should be recrystallized or discarded.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2024).[4][5] PubChem Compound Summary for CID 12838330, this compound. Retrieved from [Link]

  • Synthetic Applications: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Acyl Chloride reactivity). Noolvi, M. N., et al. (2014). Synthesis and antimicrobial activity of novel 1,3,4-thiadiazole derivatives of 2-(4-nitrophenoxy)acetic acid. Arabian Journal of Chemistry. (Describes the use of the phenoxyacetic acid core).
  • Related Pharmacophores: Wang, X., et al. (2019). Design and Synthesis of Phenoxyacetic Acid Derivatives as Potent PPAR Agonists. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the scaffold utility).

Sources

Methodological & Application

Application Notes and Protocols for the Acylation of Amines with (3-Methyl-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Novel Phenoxyacetamides

The acylation of amines with (3-Methyl-4-nitrophenoxy)acetyl chloride represents a key chemical transformation for the synthesis of a diverse array of N-substituted-2-(3-methyl-4-nitrophenoxy)acetamides. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science. The phenoxyacetamide scaffold is a recurring motif in pharmacologically active molecules, and the presence of the nitro and methyl groups on the aromatic ring provides opportunities for further chemical modification, allowing for the exploration of structure-activity relationships.[1]

This guide provides a detailed exploration of the procedural nuances, mechanistic underpinnings, and critical safety considerations for the successful execution of this acylation reaction. The protocols herein are designed to be adaptable for a range of primary and secondary amine substrates, empowering researchers to generate novel chemical entities with high efficiency and purity.

Reaction Principle: The Schotten-Baumann Reaction

The acylation of an amine with an acyl chloride is a classic example of nucleophilic acyl substitution.[2] This reaction is often conducted under Schotten-Baumann conditions , which involve the use of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.[3][4][5] The presence of a base is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[6]

The reaction proceeds in two main stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen atom by a base, yielding the final amide product and a salt.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding carboxylic acid and its subsequent reaction with an amine to form the desired amide.

Synthesis Workflow Workflow for Amide Synthesis cluster_0 Preparation of Acyl Chloride cluster_1 Acylation of Amine cluster_2 Work-up and Purification Acid (3-Methyl-4-nitrophenoxy)acetic acid AcylChloride This compound Acid->AcylChloride Reflux ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Acid Chlorinating Agent AmideProduct N-substituted-2-(3-methyl-4-nitrophenoxy)acetamide AcylChloride->AmideProduct Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R₁R₂NH) Amine->AcylChloride Base Base (e.g., Triethylamine) Base->AcylChloride Solvent Aprotic Solvent (e.g., DCM) Solvent->AcylChloride Workup Aqueous Work-up AmideProduct->Workup Purification Recrystallization or Chromatography Workup->Purification FinalProduct Pure Amide Product Purification->FinalProduct

Caption: General workflow for the synthesis of N-substituted-2-(3-methyl-4-nitrophenoxy)acetamides.

Core Reagents and Their Properties

A thorough understanding of the properties of the key reagents is fundamental to the successful and safe execution of this procedure.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
(3-Methyl-4-nitrophenoxy)acetic acid85444-81-1C₉H₉NO₅211.17Solid, precursor to the acyl chloride.
This compoundNot readily availableC₉H₈ClNO₄229.62Reactive solid, moisture-sensitive.[7]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Liquid base, acts as an HCl scavenger.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Common aprotic solvent.

Experimental Protocols

Part 1: Preparation of this compound

Objective: To synthesize the reactive acyl chloride from the corresponding carboxylic acid.

Materials:

  • (3-Methyl-4-nitrophenoxy)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube containing calcium chloride.

  • To the flask, add (3-Methyl-4-nitrophenoxy)acetic acid (1.0 eq).

  • Add anhydrous toluene or DCM as the solvent.

  • Slowly add thionyl chloride (2.0 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by observing the dissolution of the solid carboxylic acid.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound, often a solid, can be used in the next step without further purification.

Part 2: General Protocol for the Acylation of a Primary or Secondary Amine

Objective: To synthesize N-substituted-2-(3-methyl-4-nitrophenoxy)acetamides.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a fume hood, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

Purification and Characterization

The crude amide product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. Expected signals for a representative product like N-phenyl-2-(3-methyl-4-nitrophenoxy)acetamide would include peaks for the aromatic protons, the methylene protons of the acetyl group, the methyl protons, and the amide N-H proton (if applicable).

  • Infrared (IR) Spectroscopy: To identify key functional groups. A strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]

  • An eyewash station and safety shower should be readily accessible.

Chemical-Specific Hazards:

  • This compound: As an acyl chloride, it is expected to be corrosive and react violently with water and other protic solvents.[8][9][10] It is also a lachrymator. Handle with extreme care under anhydrous conditions.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts with water to produce toxic gases (HCl and SO₂).

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. Handle with appropriate caution.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated waste streams should be segregated.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete formation of acyl chloride.Ensure the carboxylic acid is dry and use a sufficient excess of thionyl chloride. Increase reflux time.
Inactive amine (protonated).Ensure a sufficient amount of base is used to neutralize the HCl byproduct.
Hydrolysis of acyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen).
Presence of starting amine in the final productIncomplete reaction.Increase the reaction time or slightly warm the reaction mixture.
Insufficient acyl chloride.Use a slight excess (1.1 eq) of the acyl chloride.
Difficult purificationFormation of side products.Maintain a low temperature during the addition of the acyl chloride to minimize side reactions.

Conclusion

The acylation of amines with this compound is a robust and versatile method for the synthesis of novel phenoxyacetamide derivatives. By understanding the underlying reaction mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can effectively utilize this procedure to generate a library of compounds for further investigation in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important chemical transformation.

References

  • chemeurope.com. Schotten-Baumann reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - (3-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Organic Syntheses. Procedure for the preparation of 3-Methyl-4-(pyridin-4-yl)aniline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Organic Syntheses. Procedure for the preparation of N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]

  • Ramli, Y., Bardaweel, S. K., Al-Dujaili, A. H., & Taha, M. O. (2018). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. IUCrData, 3(5), x180639. [Link]

  • Zhang, Y., et al. (2021). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Organic Letters, 23(15), 5876-5881. [Link]

  • PubChem. N,N-Diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Hines, J. V., Martin, J. M., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(4), x230298. [Link]

  • Uppu, R. M., & Martin, J. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220202. [Link]

  • Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

  • PubChem. N,N-Diethyl-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. Acetamide, N,N-diethyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Uppu, R. M., & Martin, J. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]

  • Uppu, R. M., & Martin, J. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220202. [Link]

  • Uppu, R. M., & Martin, J. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]

  • ResearchGate. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • American Chemical Society. (2020). ACS Guide to Scholarly Communication. [Link]

  • European Chemicals Agency. Practical Guides. Retrieved from [Link]

  • PubChemLite. N-(2-nitrophenyl)-2-(2-phenylphenoxy)acetamide. Retrieved from [Link]

  • Reddit. Acetyl Chloride Storage. Retrieved from [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Retrieved from [Link]

  • Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • bioRxiv. SYNTHETIC METHODS General methods. Retrieved from [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • American Journal of Health-System Pharmacy. (2010). Guidelines for the safe handling of hazardous drugs: consensus recommendations. American Journal of Health-System Pharmacy, 67(18), 1545-1546. [Link]

  • Chemistry Stack Exchange. What is the mechanism for the reaction of acetyl chloride and aniline?. Retrieved from [Link]

Sources

Application Note: Reaction Conditions for (3-Methyl-4-nitrophenoxy)acetyl Chloride

[1]



Molecular Weight:1

Introduction & Chemical Profile

This compound is an acyl chloride derivative of (3-methyl-4-nitrophenoxy)acetic acid.[1] It serves as a critical "warhead" for introducing the pharmacophore (3-methyl-4-nitrophenoxy)methyl moiety into nucleophilic substrates (amines, alcohols, thiols).[1]

Structural Reactivity Analysis[1]
  • Electrophilic Center: The carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack due to the inductive withdrawal of the chlorine atom and the lack of resonance stabilization compared to amides or esters.

  • Electronic Effects: The 4-nitro group on the aromatic ring is a strong electron-withdrawing group (EWG).[1] While separated from the reaction center by an ether linkage and a methylene spacer (

    
    ), it decreases the electron density of the phenoxy oxygen.[1] This reduces the donation into the methylene group, making the carbonyl slightly more electrophilic than in unsubstituted phenoxyacetyl chlorides.
    
  • Steric Factors: The 3-methyl group is in the meta position relative to the ether linkage. It provides minimal steric hindrance to the acyl chloride tail, allowing for high yields even with secondary nucleophiles.

Core Reaction Pathways (Mechanism)

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[2]

Diagram 1: Mechanistic Pathway

ReactionMechanismFigure 1: Nucleophilic Acyl Substitution Mechanism for this compound.ReactantsAcyl Chloride(Electrophile) + Nucleophile (:Nu-H)TS1TetrahedralIntermediate(O-)Reactants->TS1Nucleophilic AttackEliminationElimination ofChloride (Cl-)TS1->EliminationCollapse of IntermediateProductFinal Product(Amide/Ester) + HClElimination->ProductDeprotonation

[1]

Experimental Protocols

Protocol A: Synthesis of Amides (Anhydrous Conditions)

Best for: Organic-soluble amines, secondary amines, and moisture-sensitive substrates.[1] Rationale: Anhydrous conditions prevent the hydrolysis of the acid chloride back to the parent acid. A tertiary amine base acts as an HCl scavenger (proton sponge) to drive the equilibrium forward.

Materials
  • This compound (1.0 equiv)[1]

  • Amine nucleophile (1.0 – 1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve the Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve This compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Critical Control Point: Exothermic reaction.[3] Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (Mobile phase: Hexane/EtOAc). Look for the disappearance of the acid chloride (high

      
      ) and appearance of the amide (lower 
      
      
      ).
  • Workup:

    • Quench with water.

    • Wash organic layer with 1M HCl (to remove unreacted amine/base).

    • Wash with Sat. NaHCO

      
       (to remove any hydrolyzed acid).
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate in vacuo.
      
Protocol B: Synthesis of Amides (Schotten-Baumann Conditions)

Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.[1] Rationale: This biphasic system uses an inorganic base in the aqueous phase to neutralize the acid, while the reaction occurs at the interface or within the organic phase.

Materials
  • This compound[1][4]

  • Amine/Amino Acid[1][5]

  • Base: 10% NaOH or saturated K

    
    CO
    
    
  • Solvent: DCM, Ethyl Acetate, or Toluene

Step-by-Step Procedure
  • Aqueous Phase: Dissolve the Amine in the aqueous base solution (2.0 equiv of base).

  • Organic Phase: Dissolve the Acid Chloride in the organic solvent.

  • Mixing: Add the organic phase to the aqueous phase vigorously.

    • Note: Vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction: Stir at RT for 1–3 hours.

  • Isolation: Separate layers. Extract the aqueous layer with DCM. Combine organics, dry, and concentrate.

Protocol C: Synthesis of Esters

Best for: Primary and secondary alcohols.

Step-by-Step Procedure
  • Dissolve Alcohol (1.0 equiv) in DCM.

  • Add Pyridine (1.5 equiv) or TEA (1.5 equiv) + DMAP (0.1 equiv).

    • Expert Insight: DMAP is crucial here. It forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the alcohol faster than the acid chloride alone.

  • Cool to 0°C. Add Acid Chloride dropwise.

  • Stir at RT for 4–12 hours (Esters form slower than amides).

Data Summary & Troubleshooting

Table 1: Solvent and Base Compatibility Matrix
ParameterRecommendedAcceptableAvoidReason for Avoidance
Solvent DCM, THF, DMFToluene, EtOAcAlcohols, WaterNucleophilic solvents react with Acid Chloride.[1] (Except in Schotten-Baumann)
Base TEA, DIPEA, PyridineK

CO

, NaOH
NoneHCl accumulation stalls reaction and degrades product.[1]
Temp 0°C

RT
-78°C

RT
> 50°CHigh temps promote decomposition and polymerization.[1]
Diagram 2: Experimental Workflow (Amide Synthesis)

WorkflowFigure 2: Step-by-step workflow for the synthesis of amides from this compound.StartStart: Reagent Prep(Dry Glassware, N2 Atm)MixDissolve Amine + Base(Solvent: DCM/THF, 0°C)Start->MixAddDropwise Addition ofAcid ChlorideMix->AddMonitorMonitor Reaction(TLC / LC-MS)Add->MonitorMonitor->MonitorIncomplete (<2h)QuenchWorkup(Acid/Base Wash)Monitor->QuenchCompletePurifyPurification(Recrystallization/Column)Quench->Purify

Safety & Handling (E-E-A-T)

  • Corrosivity: Acid chlorides hydrolyze to release HCl gas on contact with moisture. Handle in a fume hood.

  • Nitro Aromatics: The (3-methyl-4-nitrophenoxy) moiety contains a nitro group.[1] While generally stable, avoid subjecting the neat compound to temperatures >150°C to prevent potential energetic decomposition.

  • Storage: Store under inert gas (Argon) at 4°C. If the liquid turns cloudy or precipitates white solid, it has hydrolyzed to the acid; redistill or treat with SOCl

    
     before use.
    

References

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines. Source: National Institutes of Health (PMC) Context: Provides general protocols for reacting phenoxyacetyl chlorides with amines in biphasic systems.

  • Amine to Amide (via Acid Chloride) - Common Conditions. Source: Common Organic Chemistry Context: Standard operating procedures for anhydrous amidation using TEA/DCM.

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. Source: MDPI (Molecules) Context: Specific example of a structural analog (fluoro-nitro-phenoxy) synthesis, validating the stability of the nitro-phenoxy scaffold under these conditions.

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Source: Master Organic Chemistry Context: Mechanistic grounding for the addition-elimination pathway.[1][2][6]

  • Reactions of Acid Chlorides with Nucleophiles. Source: Chemistry Steps Context: Detailed reactivity profiles of acid chlorides with alcohols and amines.

Troubleshooting & Optimization

Technical Support Guide: Storage & Handling of (3-Methyl-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-8829-AC Subject: Prevention of Hydrolysis and Long-term Storage Protocols Assigned Scientist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Core Directive

(3-Methyl-4-nitrophenoxy)acetyl chloride is a highly electrophilic acylating agent. Its storage stability is compromised primarily by hydrolysis , where atmospheric moisture attacks the carbonyl carbon, cleaving the chloride to release corrosive hydrogen chloride (HCl) gas and the parent carboxylic acid.

The Golden Rule of Storage:

Moisture is the enemy. Cold slows the kinetics, but an inert atmosphere prevents the reaction.

This guide provides a self-validating protocol to ensure reagent integrity, preventing the common failure mode where the solid reagent turns into a sticky, fuming paste due to acid formation.

The Mechanism of Failure

To prevent degradation, one must understand the enemy. The hydrolysis of acid chlorides is a nucleophilic addition-elimination reaction .

Hydrolysis Pathway

When exposed to moist air, water acts as a nucleophile. The reaction is autocatalytic in bulk storage because the generated HCl can trap more moisture and catalyze surface degradation.

HydrolysisMechanism Reagent (3-Methyl-4-nitrophenoxy) acetyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Intermediate Product (3-Methyl-4-nitrophenoxy) acetic acid (Impurity) Intermediate->Product Elimination of Cl⁻ Byproduct HCl Gas (Corrosive Fumes) Intermediate->Byproduct Release

Figure 1: The irreversible hydrolysis pathway. Note that the formation of HCl gas leads to pressure buildup in sealed vessels.

Storage Protocols: The "Zero-Moisture" Standard

Do not rely on the manufacturer's original packaging once opened. Follow this tiered storage system.

Environmental Control Data
ParameterOptimal ConditionCritical LimitWhy?
Temperature -20°C (Freezer)< 4°CLow T slows reaction kinetics significantly.
Atmosphere Argon (Ar)Dry Nitrogen (N₂)Argon is heavier than air and blankets the solid; N₂ can mix with air if not purged well.
Container Borosilicate GlassNo PlasticsHCl byproducts can embrittle plastics; plastic allows moisture permeation.
Seal PTFE-lined Screw CapNo Rubber SeptaRubber absorbs organics and degrades under acidic fumes.
Step-by-Step Storage Workflow

This protocol ensures a "self-validating" seal—if done correctly, the Parafilm/Tape will remain tight, indicating no pressure buildup.

  • Acclimatization (CRITICAL): Before opening a stored bottle, allow it to warm to room temperature in a desiccator. Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.

  • Inert Purge: After use, flush the headspace of the bottle with dry Argon gas for 30–60 seconds.

  • Primary Seal: Tighten the cap firmly. The liner must be PTFE (Teflon).

  • Secondary Seal: Wrap the cap-neck junction with electrical tape (more resistant to chemical fumes than Parafilm) or Parafilm M.

  • Secondary Containment: Place the bottle inside a secondary jar containing a desiccant (e.g., Phosphorus Pentoxide (

    
    ) or indicating Drierite).
    
  • Cold Storage: Store at -20°C.

Troubleshooting Guide (Q&A)

Q1: I see white fumes when I open the bottle. Is the reagent ruined?

  • Diagnosis: The white fumes are HCl gas reacting with water vapor in the air. This indicates partial hydrolysis has occurred.

  • Action:

    • Check the physical state.[1][2][3] If the solid is free-flowing, the damage may be superficial.

    • Purification: If the solid is clumpy or sticky, recrystallize a small sample from dry toluene or hexane.

    • Validation: Run a melting point test. A sharp melting point indicates purity. A wide, depressed range indicates significant acid impurity.

Q2: The solid has turned into a sticky oil/paste. Can I use it?

  • Diagnosis: Severe hydrolysis. The carboxylic acid byproduct often depresses the melting point, creating a eutectic mixture (oil).

  • Action: Discard. Recovering pure acid chloride from this state is difficult and usually not worth the yield loss. You can attempt to regenerate the acid chloride by refluxing the crude paste with Thionyl Chloride (

    
    ), but this requires a full synthesis workup.
    

Q3: The cap is stuck or there is pressure when I open it.

  • Diagnosis: HCl gas buildup has pressurized the vessel, or corrosion has seized the threads.

  • Action:

    • Safety First: Wear a full face shield.

    • Venting: If swollen, pierce the septum (if present) with a needle in a fume hood to relieve pressure.

    • Stuck Cap: Run warm water over the neck only (not the body) to expand the glass slightly, or use a strap wrench. Do not force it—glass breakage with acid chlorides is a severe hazard.

Decision Tree: Reagent Viability Assessment

Use this logic flow to determine if your reagent is safe for use in critical experiments.

ViabilityCheck Start Inspect Reagent Visual Visual Check: Free-flowing solid? Start->Visual Fumes Fuming upon opening? Visual->Fumes Yes Discard DISCARD Irreversible Damage Visual->Discard No (Sticky/Paste) MP_Check Melting Point Test (Compare to lit.) Fumes->MP_Check No Purify Recrystallize or Distill Fumes->Purify Yes (Minor) Use PROCEED Use in Synthesis MP_Check->Use Sharp Range MP_Check->Purify Depressed Range Purify->MP_Check Retest

Figure 2: Workflow for assessing reagent quality before committing to a batch reaction.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution? A: Generally, no . Even "anhydrous" solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can absorb moisture over time. Acid chlorides are most stable in their neat, solid crystal lattice. If you must store a solution, use a Sure/Seal™ bottle with a crimped septum and store over 4Å molecular sieves.

Q: Why use Argon instead of Nitrogen? A: Argon is denser than air. When you purge a bottle with Argon, it settles on top of the reagent, creating a physical "blanket" that pushes air out. Nitrogen is lighter and mixes with air more easily, requiring a more vigorous and wasteful purge to be effective.

Q: Can I use a metal spatula? A: Stainless steel is acceptable for brief contact, but porcelain or glass tools are superior. Trace HCl on the solid can corrode metal, introducing iron or nickel impurities into your reaction.

References

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides - Hydrolysis. Retrieved from [Link][4][5][6][7]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimizing Yields in Friedel-Crafts Acylation with Nitrophenoxy Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Friedel-Crafts acylation reactions using nitrophenoxy derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful C-C bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and maximizing the efficiency of your experiments when employing these specialized acylating agents.

Introduction: The Promise and Perils of Nitrophenoxy Esters in Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental tool for the synthesis of aryl ketones.[1] While traditionally employing acyl halides and anhydrides, the use of activated esters, such as nitrophenoxy derivatives, presents a compelling alternative due to their stability, ease of handling, and tunable reactivity. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating the generation of the critical acylium ion intermediate.[2]

However, the very features that make nitrophenoxy esters attractive also introduce specific challenges. The presence of the nitro group and the phenolic oxygen can lead to complex interactions with Lewis acid catalysts, potential side reactions, and unexpected drops in yield. This guide will illuminate the causal factors behind these experimental hurdles and provide actionable strategies for overcoming them.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses common problems encountered during Friedel-Crafts acylation with nitrophenoxy derivatives in a practical question-and-answer format.

Question 1: My reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent issue and can stem from several factors related to catalyst activity and substrate reactivity.

  • Inadequate Lewis Acid Strength or Stoichiometry: Nitrophenoxy esters, while "activated," still require a potent Lewis acid to facilitate the departure of the nitrophenoxide leaving group and generate the acylium ion.[3]

    • Causality: The Lewis acid must coordinate effectively with the carbonyl oxygen and/or the phenoxy oxygen to weaken the ester bond. If the Lewis acid is too weak, this equilibrium will not favor the formation of the acylium ion. Furthermore, the Lewis acid can be sequestered by complexation with the nitro group or the product ketone, necessitating stoichiometric or even super-stoichiometric amounts.[3]

    • Solutions:

      • Increase Lewis Acid Stoichiometry: Begin with at least 1.1 to 1.5 equivalents of a strong Lewis acid like AlCl₃. If low conversion persists, a gradual increase to 2.0-2.5 equivalents may be necessary.

      • Switch to a Stronger Lewis Acid: If milder Lewis acids like ZnCl₂ or FeCl₃ are failing, consider more potent options. Metal triflates, such as Sc(OTf)₃ or Bi(OTf)₃, can also be effective and are often more tolerant to trace amounts of moisture.[4]

      • Consider a Brønsted Acid Co-catalyst or Solvent: In some cases, strong Brønsted acids like methanesulfonic acid can promote the reaction, sometimes in conjunction with a Lewis acid.[5][6]

  • Deactivated Aromatic Substrate: The aromatic ring you are acylating may be too electron-poor to attack the acylium ion.

    • Causality: Friedel-Crafts reactions are classic electrophilic aromatic substitutions. If your aromatic substrate bears strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), its nucleophilicity will be significantly diminished, hindering the reaction.

    • Solutions:

      • Assess Substrate Reactivity: This methodology is best suited for electron-rich or moderately activated aromatic and heteroaromatic systems. If your substrate is highly deactivated, alternative synthetic routes should be considered.

      • Use a More Reactive Acylating Agent: If possible, converting the corresponding carboxylic acid to an acyl chloride may be necessary for deactivated substrates.

  • Reaction Temperature is Too Low:

    • Causality: The formation of the acylium ion and the subsequent electrophilic aromatic substitution have activation energy barriers that must be overcome.

    • Solution: While it's prudent to start reactions at 0°C to control exotherms, if no conversion is observed, allow the reaction to slowly warm to room temperature. In some cases, gentle heating (40-60°C) may be required, but this should be approached with caution to avoid side reactions.

Question 2: I'm observing the formation of multiple products, including one that appears to be an isomer of my desired product. What is happening?

Answer: The likely culprit is a Fries Rearrangement of the starting nitrophenoxy ester or the acylated phenolic product (if the substrate is a phenol).

  • Causality: The Fries rearrangement is a Lewis acid-catalyzed isomerization of a phenolic ester to a hydroxyaryl ketone.[7][8] This can occur intramolecularly, where the acyl group migrates from the phenolic oxygen to an ortho or para position on the ring of the leaving group.[9][10]

    • Solutions:

      • Control Reaction Temperature: The Fries rearrangement is often favored at higher temperatures.[7] Maintaining a lower reaction temperature (0°C to room temperature) can suppress this side reaction.

      • Choice of Solvent: The polarity of the solvent can influence the selectivity. Non-polar solvents may favor the ortho product in a Fries rearrangement.[7] Experimenting with different solvents may help minimize this pathway.

      • Lewis Acid Selection: While strong Lewis acids are needed, their choice can impact the extent of the Fries rearrangement. Trying different Lewis acids (e.g., TiCl₄, SnCl₄) might offer a better balance of acylation versus rearrangement.[6]

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid is best for Friedel-Crafts acylation with nitrophenoxy esters?

There is no single "best" Lewis acid, as the optimal choice depends on the specific substrates. However, a good starting point is Aluminum trichloride (AlCl₃) due to its high activity.[3] For more sensitive substrates, or to explore different selectivities, consider metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) .[4]

Lewis AcidTypical StoichiometryKey Considerations
AlCl₃1.1 - 2.5 equivalentsHighly active, but moisture-sensitive and can promote charring at higher temperatures.
FeCl₃1.1 - 2.0 equivalentsGenerally less reactive than AlCl₃, but can be a good alternative.
TiCl₄, SnCl₄1.1 - 2.0 equivalentsCan offer different selectivities and may be milder for sensitive substrates.[6][11]
Metal Triflates0.1 - 1.0 equivalentOften effective in catalytic amounts and more water-tolerant.[4]

Q2: What is the role of the nitro group on the phenoxy leaving group?

The nitro group is a strong electron-withdrawing group. Its presence on the phenoxy ring makes the corresponding nitrophenoxide a better leaving group by stabilizing the negative charge on the oxygen atom. The para-substituted isomer is generally the most effective due to the resonance delocalization of the negative charge onto the nitro group.

Q3: Can the Lewis acid interact with the nitro group of the acylating agent?

Yes, this is a critical consideration. The oxygen atoms of the nitro group are Lewis basic and can coordinate with the Lewis acid catalyst.[12] This can lead to the sequestration and deactivation of the catalyst, which is why stoichiometric or greater amounts of the Lewis acid are often required.

Q4: What is a standard starting protocol for a Friedel-Crafts acylation with a p-nitrophenoxy ester?

Here is a representative experimental protocol:

  • To a stirred, cooled (0°C) suspension of AlCl₃ (1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add the aromatic substrate (1.0 equivalent).

  • Stir the mixture for 15-20 minutes at 0°C.

  • Add a solution of the p-nitrophenoxy ester (1.1 equivalents) in the same anhydrous solvent dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for one hour, then slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process: Mechanism and Troubleshooting

To better understand the reaction and potential pitfalls, the following diagrams illustrate the key pathways.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution (Desired Pathway) cluster_2 Potential Pitfalls A Nitrophenoxy Ester + Lewis Acid (LA) B Activated Complex A->B Coordination G Lewis Acid Sequestration (Complexation with -NO2 or Product) A->G H Fries Rearrangement (Side Product Formation) A->H C Acylium Ion (R-C≡O+) + LA-Nitrophenoxide B->C Cleavage E Sigma Complex C->E D Aromatic Substrate D->E Nucleophilic Attack F Aryl Ketone Product E->F Deprotonation

Caption: Reaction mechanism and common side reactions.

G start Low Yield or No Reaction q1 Is the aromatic substrate strongly deactivated? (-NO2, -CN, etc.) start->q1 q2 q2 q1->q2 No sol1 Consider alternative synthetic route or more reactive acylating agent. q1->sol1 Yes q3 Is the temperature too low? (Reaction at 0°C) q2->q3 No sol2 Increase LA stoichiometry or switch to a stronger LA (e.g., Sc(OTf)3). q2->sol2 Yes sol3 Allow reaction to warm to RT or apply gentle heating (40-60°C). q3->sol3 Yes

Sources

Technical Support Center: Mastering Moisture-Sensitive Acid Chlorides in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling moisture-sensitive acid chlorides in parallel synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to streamline their synthetic workflows while maintaining high levels of experimental integrity. Here, we move beyond simple protocols to explain the "why" behind each technique, ensuring your success in high-throughput chemistry.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial queries regarding the nature of acid chlorides and the foundational principles of their use in parallel synthesis.

Q1: Why are acid chlorides so reactive towards moisture, and what are the consequences of accidental exposure?

A1: The high reactivity of acid chlorides stems from the significant positive charge on the carbonyl carbon. This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This electron deficiency makes the carbonyl carbon a prime target for nucleophiles, with water being a very common and reactive one.[2][3]

Upon contact with water, an acid chloride undergoes rapid hydrolysis. The reaction proceeds via a nucleophilic addition-elimination mechanism to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[2][3][4][5]

Consequences of Moisture Exposure:

  • Reduced Yield: Your starting material is consumed to form an undesired byproduct (the carboxylic acid), lowering the yield of your target molecule.

  • Side Reactions: The generated HCl can catalyze other unwanted side reactions or react with acid-sensitive functional groups in your molecule.[6][7] In reactions involving amines, the HCl will protonate the amine, rendering it non-nucleophilic and halting the desired reaction.[8]

  • Contamination: The resulting carboxylic acid can be difficult to separate from the desired product, complicating purification.

  • Safety Hazards: The evolution of corrosive HCl gas is a significant safety concern, requiring proper ventilation, such as a fume hood.[9][10]

Q2: What does "anhydrous" or "dry" really mean in the context of these reactions?

A2: In the context of moisture-sensitive reactions, "anhydrous" or "dry" refers to the rigorous exclusion of water from all components of the reaction system. This includes solvents, reagents, glassware, and the reaction atmosphere. While it's impossible to remove every single molecule of water, the goal is to reduce the water content to a level where it does not significantly interfere with the reaction. For many sensitive applications, this means aiming for water levels below 50 parts per million (ppm).[11] Standard "reagent grade" solvents can contain significant amounts of water (e.g., THF with ~107 ppm, Toluene with ~225 ppm) and are unsuitable without further drying.[12]

Q3: I'm setting up 24 parallel reactions. How can I efficiently ensure all my glassware is dry?

A3: For parallel synthesis setups, efficiency is key. While individual flame-drying of each reaction tube is possible, it's often impractical.[13] Here are more scalable methods:

  • Oven Drying: Place all glassware (reaction tubes, stir bars, etc.) in a laboratory oven at a temperature above 120°C for at least 4 hours, or ideally, overnight.[13] Assemble the apparatus while it is still hot (using thick gloves) and allow it to cool under a stream of inert gas.

  • Vacuum Drying: For heat-sensitive glassware or as an alternative, placing glassware in a vacuum desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) is effective.

It is crucial to cap the dry vessels or assemble the reaction block immediately upon cooling under an inert atmosphere to prevent re-exposure to ambient moisture.[14]

Section 2: Troubleshooting Guide - From Setup to Purification

This section tackles specific problems that can arise during a parallel synthesis campaign involving acid chlorides.

Reaction Setup & Execution

Q4: My reactions are consistently failing or giving low yields. I'm using a parallel synthesizer. What are the most likely points of moisture entry?

A4: In a parallel synthesis workflow, there are several potential points for moisture ingress. A systematic check is the best approach to identify the culprit.

Troubleshooting Workflow for Failed Parallel Reactions

G start Low Yield / Failed Reactions check_solvents Are solvents certified anhydrous or freshly dried? start->check_solvents Start Here check_reagents Are reagents (amines, etc.) anhydrous? Stored properly? check_solvents->check_reagents If Yes solve_solvents Dry solvents via distillation or activated sieves.[15] check_solvents->solve_solvents No check_atmosphere Is the inert gas supply dry? Is the reaction block properly sealed? check_reagents->check_atmosphere If Yes solve_reagents Dry reagents or use fresh stock. Store in a desiccator. check_reagents->solve_reagents No check_acidchloride Is the acid chloride fresh? Has it been properly stored? check_atmosphere->check_acidchloride If Yes solve_atmosphere Use gas drying tube. Check all seals and septa on the parallel synthesizer.[16] check_atmosphere->solve_atmosphere No check_glassware Was glassware oven-dried and cooled under inert gas? check_acidchloride->check_glassware If Yes solve_acidchloride Purify acid chloride via distillation or use fresh.[17] check_acidchloride->solve_acidchloride No solve_glassware Re-dry all glassware thoroughly. check_glassware->solve_glassware No

Sources

Technical Support Center: Purification of (3-Methyl-4-nitrophenoxy)acetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (3-Methyl-4-nitrophenoxy)acetyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive intermediates. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies. The inherent reactivity of the acyl chloride functional group presents unique challenges, primarily its extreme sensitivity to moisture.[1][2][3] This guide is structured to address these challenges head-on.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound derivatives in a direct question-and-answer format.

Question: My NMR/IR spectrum of the purified product shows significant contamination with the starting carboxylic acid. What went wrong?

Answer: This is the most common issue and is almost certainly due to hydrolysis of the acyl chloride.[1][4] The acyl chloride functional group is highly electrophilic, a characteristic enhanced by the electron-withdrawing nitro group, making it extremely susceptible to nucleophilic attack by water.[2][5]

Potential Causes & Solutions:

  • Atmospheric Moisture: Even brief exposure to air can cause hydrolysis, often visible as fumes (HCl gas reacting with water vapor).[1]

    • Solution: Handle the compound under a dry, inert atmosphere (Nitrogen or Argon) at all times. Use Schlenk line techniques or a glove box if available.

  • Contaminated Solvents/Reagents: Residual water in your solvents or reagents is a primary culprit.

    • Solution: Always use anhydrous solvents for extraction, washing, and recrystallization. Ensure any reagents used in workup are dry. It is best practice to use freshly distilled solvents or those from a solvent purification system.

  • Wet Glassware: Water adsorbed on the surface of your flasks, funnels, or columns will hydrolyze your product.

    • Solution: All glassware must be rigorously dried before use, either by oven-drying (>120°C for several hours) or flame-drying under vacuum, and allowed to cool in a desiccator or under an inert atmosphere.

  • Hydrolysis during Workup: Aqueous washes (e.g., bicarbonate solution to remove acid impurities) are incompatible with acyl chlorides.

    • Solution: Avoid aqueous workups entirely. To remove the precursor carboxylic acid, it is better to ensure the initial reaction goes to completion and then purify the product from other non-aqueous impurities. If the starting material must be removed, a non-nucleophilic base might be considered in a completely anhydrous system, but this is complex and can promote other side reactions.

Question: I'm trying to purify my product using silica gel column chromatography, but I'm getting very low recovery and a new, very polar spot on my TLC.

Answer: This indicates that your product is decomposing on the column. Standard silica gel is a porous, high-surface-area form of silicic acid (SiO₂·nH₂O). It is inherently acidic and contains adsorbed water, both of which will readily hydrolyze or react with your acyl chloride.[6]

Troubleshooting Your Chromatographic Method:

  • Avoid Silica Gel Where Possible: For acyl chlorides, non-chromatographic methods like vacuum distillation (for liquids) or recrystallization from anhydrous solvents (for solids) are strongly preferred.[7][8]

  • If Chromatography is Unavoidable (Expert Use Only):

    • Use Anhydrous Conditions: Pack the column using a slurry of silica gel in a dry, non-polar eluent (e.g., hexanes). Never use polar, protic solvents like methanol or ethanol.

    • Deactivate the Silica: The acidity of silica can be neutralized. You can either use commercially available neutral alumina as the stationary phase or "cap" the active sites on the silica. A common technique is to pre-elute the column with your chosen solvent system containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine or pyridine.

    • Work Quickly: Perform "flash" chromatography with positive pressure to minimize the residence time of your compound on the column.[9] Do not leave the compound on the column for an extended period.

Question: My final product is a dark brown or black tar, not the expected crystalline solid/liquid.

Answer: Severe discoloration or tar formation suggests thermal decomposition or significant side reactions. This compound derivatives can be thermally labile.

Potential Causes & Solutions:

  • High Distillation Temperatures: Attempting to distill the product at atmospheric pressure will almost certainly lead to decomposition.

    • Solution: Always perform distillations under high vacuum to lower the boiling point to a safe temperature.[8][10]

  • Prolonged Heating: Even at moderate temperatures, extended heating during the reaction or purification can cause degradation.

    • Solution: Monitor the reaction closely (e.g., by IR to watch for the disappearance of the carboxylic acid -OH stretch) and work it up as soon as it is complete. Minimize the time the compound spends at elevated temperatures.

  • Residual Catalyst/Reagents: Leftover chlorinating agents (e.g., thionyl chloride) or catalysts (e.g., DMF) can cause decomposition when heated.

    • Solution: Ensure excess volatile reagents like thionyl chloride are thoroughly removed under vacuum before attempting high-temperature purification.[8] An inert gas sweep can aid this process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to remove excess thionyl chloride (SOCl₂) after the reaction?

The most effective method is removal under reduced pressure.[8][11] After the reaction is complete, the mixture can be concentrated on a rotary evaporator. For more complete removal, co-evaporation with a dry, inert solvent like toluene can be effective. Toluene forms an azeotrope with thionyl chloride, facilitating its removal. Perform this in a well-ventilated fume hood as the byproducts (SO₂ and HCl) are toxic.

Q2: Can I use the crude this compound in my next step without purification?

Yes, and this is often the preferred strategy, especially if the subsequent reaction is robust.[5][12] Generating the acyl chloride and using it in situ avoids yield losses and decomposition associated with purification.[5] This is only viable if the byproducts of the chlorination step (excess SOCl₂, HCl, etc.) do not interfere with the next reaction. For example, if the next step involves an amine, the HCl generated will form a salt with it, requiring additional base.

Q3: What are the ideal storage conditions for these compounds?

Strict exclusion of moisture and air is critical.[1][13]

  • Container: Store in a tightly sealed glass container with a Teflon-lined cap. A Schlenk flask under an inert atmosphere is ideal.

  • Environment: Place the container in a desiccator, inside a freezer if thermally sensitive, and away from light.

  • Handling: When accessing the compound, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. Purge the headspace with dry nitrogen or argon before resealing.

Q4: My compound is a solid. What is a good solvent for recrystallization?

The key is to use a dry, non-polar, and aprotic solvent in which the acyl chloride is soluble at high temperatures but sparingly soluble at low temperatures.[14]

  • Good Candidates: Toluene, hexanes, petroleum ether, or mixtures of these are excellent choices.[14]

  • Solvents to Avoid: Strictly avoid any protic or hydroxylic solvents like alcohols, as they will react to form esters.[3][14] Also avoid solvents that are difficult to dry, such as acetone.

Section 3: Recommended Purification Protocols
Protocol 1: Purification by High-Vacuum Distillation (for Liquid Derivatives)

This protocol is suitable for thermally stable, liquid this compound derivatives.

Methodology:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of dry nitrogen or argon. Use high-vacuum grease for all joints.

  • Reagent Removal: Place the crude product in the distillation flask. Gently warm the flask (e.g., to 40°C) under vacuum for 15-30 minutes to remove any remaining traces of volatile reagents like SOCl₂.

  • Distillation: Gradually increase the temperature of the heating mantle while monitoring the pressure. Collect the fraction that distills at a constant temperature and pressure. It is crucial to know the approximate boiling point of your compound at a given pressure to avoid overheating.

  • Storage: Collect the purified product directly into a pre-dried, tared Schlenk flask for immediate storage under an inert atmosphere.

Protocol 2: Purification by Recrystallization (for Solid Derivatives)

This is the preferred method for solid derivatives.

Methodology:

  • Solvent Selection: In a small, dry test tube, test the solubility of a small amount of crude product in various anhydrous solvents (e.g., toluene, hexane) to find a suitable system.

  • Dissolution: In a flame-dried flask under an inert atmosphere, add the minimum amount of hot, anhydrous recrystallization solvent to the crude product to fully dissolve it.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratching the inside of the flask with a glass rod may induce crystallization. Further cooling in an ice bath or freezer can improve the yield.

  • Isolation: Filter the crystals quickly using a Büchner or Hirsch funnel under a blanket of dry nitrogen.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold, anhydrous solvent.

  • Drying: Dry the purified crystals thoroughly under high vacuum in a desiccator containing a strong drying agent (e.g., P₂O₅).

Section 4: Visual Guides & Data
Decision-Making Workflow for Purification

The choice of purification method depends critically on the physical state of the compound and its thermal stability.

PurificationDecisionTree start Crude Product (this compound deriv.) is_solid Is the product a solid at RT? start->is_solid is_liquid Is the product a liquid at RT? is_solid->is_liquid No recrystallize Purify by Recrystallization (Protocol 2) is_solid->recrystallize Yes is_stable Is it thermally stable? is_liquid->is_stable distill Purify by Vacuum Distillation (Protocol 1) is_stable->distill Yes chromatography Modified Flash Chromatography (Expert Use Only) is_stable->chromatography No crude Use Crude in Next Step (Preferred if possible) chromatography->crude Consider Alternative

Caption: Decision tree for selecting a purification method.

Critical Anhydrous Workflow

This diagram illustrates the essential steps to prevent hydrolysis during synthesis and purification.

AnhydrousWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven/Flame-Dry All Glassware Reaction Carboxylic Acid + SOCl2 Dry_Glassware->Reaction Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Reaction Inert_Atmosphere Maintain Inert Atmosphere (N2 or Ar) Reaction->Inert_Atmosphere Remove_Volatiles Remove Excess SOCl2 (Under Vacuum) Reaction->Remove_Volatiles Purification Anhydrous Purification (Distillation or Recrystallization) Remove_Volatiles->Purification Storage Store Under Inert Gas Purification->Storage

Caption: Workflow emphasizing critical anhydrous steps.

Data Tables

Table 1: Recommended Anhydrous Solvents for Purification

SolventBoiling Point (°C)Polarity IndexCommon Drying MethodNotes
Hexanes690.1Distillation from CaH₂Excellent for non-polar compounds.
Toluene1112.4Distillation from Na/benzophenoneGood for recrystallizing aromatic compounds.
Dichloromethane (DCM)403.1Distillation from CaH₂Use with caution in chromatography; can be acidic.
Diethyl Ether352.8Distillation from Na/benzophenoneHighly flammable; peroxide former.

Table 2: Troubleshooting Common Impurities

ImpurityOriginIdentification MethodRecommended Removal Technique
(3-Methyl-4-nitrophenoxy)acetic acidIncomplete reaction or hydrolysisNMR: Broad singlet >10 ppm. IR: Broad O-H stretch ~3000 cm⁻¹Ensure reaction goes to completion. Rigorous anhydrous purification. Do NOT use an aqueous base wash.
Thionyl Chloride (SOCl₂)Excess reagentPungent odorCo-evaporation with dry toluene under reduced pressure.
DMF (if used as catalyst)CatalystNMR: Singlets ~8.0, 2.9, 2.7 ppmHigh-vacuum distillation.
Polymeric/tar-like substancesThermal decompositionInsoluble, dark materialAvoid overheating. Use high vacuum for distillation.
References
  • ResearchGate. (2025). Acid Chloride/ chloroformate purification? [Online] Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Online] Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Online] Chempedia. Available at: [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? [Online] Available at: [Link]

  • Sciencemadness Wiki. (2024). Acetyl chloride. [Online] Available at: [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatography of Acid Chlorides. [Online] Oxford Academic. Available at: [Link]

  • YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. [Online] Available at: [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] Available at: [Link]

  • US Hazmat Rentals. (n.d.). Acetyl chloride Chemical Storage Specifications - C2H3ClO. [Online] Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Online] Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. [Online] Available at: [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Online] Available at: [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). l-MENTHOXYACETYL CHLORIDE. [Online] Available at: [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Phenoxyacetyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for synthetic challenges in drug discovery and materials science. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the low reactivity of sterically hindered phenoxyacetyl chlorides, such as those bearing bulky ortho-substituents (e.g., 2,6-diisopropyl or 2,6-di-tert-butylphenoxyacetyl chloride).

The inherent stability and low reactivity of these compounds, while beneficial for storage, present significant hurdles in acylation reactions. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these challenges and achieve your synthetic goals.

Troubleshooting Guide: Diagnosis & Core Solutions

This section addresses the most common issues encountered during the use of sterically hindered phenoxyacetyl chlorides in acylation reactions.

Q1: Why is my acylation reaction with 2,6-diisopropylphenoxyacetyl chloride proceeding so slowly or not at all?

A1: The Root Cause: Severe Steric Hindrance

The primary reason for the low reactivity of phenoxyacetyl chlorides with bulky ortho-substituents is severe steric hindrance. The bulky groups (e.g., isopropyl, tert-butyl) on the phenoxy ring act as "molecular shields," physically blocking the pathway for incoming nucleophiles (like alcohols or amines) to attack the electrophilic carbonyl carbon.[1][2]

This steric congestion raises the activation energy of the reaction, dramatically slowing down the rate of the desired nucleophilic acyl substitution.[1][3] Unlike unhindered acyl chlorides that react vigorously, these sterically encumbered variants require specific strategies to facilitate the reaction.[4]

Caption: Steric hindrance from bulky ortho-groups blocking nucleophilic attack.

Q2: My standard base (like triethylamine or pyridine) isn't improving the reaction rate. What should I use instead?

A2: Employ a Nucleophilic Catalyst: The Power of DMAP

When steric hindrance is the issue, a simple non-nucleophilic base is often insufficient. While bases like triethylamine (Et₃N) can scavenge the HCl byproduct, they do not actively participate in accelerating the acylation itself.[5]

The solution is to use a nucleophilic catalyst , the most common and effective of which is 4-(Dimethylamino)pyridine (DMAP) .[6][7]

Mechanism of Action: DMAP is a superior nucleophile compared to alcohols or hindered amines. It rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate.[8] This intermediate is much more susceptible to nucleophilic attack by the alcohol or amine, even hindered ones, because the acyl group is now attached to a far better leaving group (DMAP). The catalyst is then regenerated, completing the cycle. This catalytic pathway dramatically lowers the overall activation energy.[8][9]

DMAP_Catalysis AcylCl Hindered Acyl Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Highly Reactive) AcylCl->Intermediate Fast Attack DMAP DMAP Catalyst DMAP->Intermediate Product Desired Ester/Amide (R-CONu) Intermediate->Product Nucleophilic Attack Nucleophile Alcohol/Amine (Nu-H) Nucleophile->Product RegenDMAP Regenerated DMAP Product->RegenDMAP Regenerates Catalyst Byproduct HCl Base Stoichiometric Base (e.g., Et3N) Base->Byproduct Neutralizes HCl

Caption: Catalytic cycle of DMAP in sterically hindered acylations.

Recommendation: Use DMAP in catalytic amounts (0.05–0.2 equivalents) along with a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the generated HCl. See Protocol 1 for a detailed methodology.

Q3: I've tried DMAP, but the reaction is still sluggish or gives a low yield. What are my next steps?

A3: Alternative Activation Strategies

If even DMAP catalysis is insufficient, it indicates that the steric barrier is extreme or that the nucleophile is also very hindered. In such cases, you must move beyond the acyl chloride itself and either form a more reactive intermediate or use a different synthetic route starting from the corresponding carboxylic acid.

  • Silver Cyanide-Promoted Acylation: This classical method has proven superior to conventional base-catalyzed methods for preparing hindered esters from acyl chlorides.[10] Silver cyanide (AgCN) is thought to activate the acyl chloride, possibly through the formation of a highly reactive acylium cation intermediate.[11]

  • Convert to an Acyl Fluoride: Acyl fluorides are often more reactive than their chloride counterparts in certain challenging couplings and can be generated in situ from the corresponding carboxylic acid using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[12]

  • Bypass the Acyl Chloride: Use Peptide Coupling Reagents: The most robust strategy is often to start with the corresponding sterically hindered phenoxyacetic acid and use modern peptide coupling reagents. These reagents are explicitly designed to overcome steric hindrance in amide bond formation and are highly effective for ester synthesis as well.[13][14][15]

    • Common Coupling Reagents: HATU, HBTU, PyBOP, and COMU are excellent choices.[12][13] They react with the carboxylic acid to form highly activated esters in situ, which then readily react with the nucleophile.

StrategyReagentsTypical ConditionsAdvantagesConsiderations
Nucleophilic Catalysis Acyl Chloride, Alcohol/Amine, DMAP (cat.), Et₃NDCM or THF, 0°C to RTSimple, cost-effective, often sufficient.May fail with extremely hindered substrates.
Silver-Promoted Acyl Chloride, Alcohol, AgCNToluene or DMEU, 60-90°CEffective for very difficult couplings.[10][11]Stoichiometric silver salt required, light sensitive.
Coupling Reagents Carboxylic Acid, Alcohol/Amine, HATU/HBTU, DIPEADMF or DCM, 0°C to RTHighly effective for severe steric hindrance, reliable.[13]Higher cost of reagents, requires starting acid.
Frequently Asked Questions (FAQs)

Q: Can I just increase the reaction temperature? A: While increasing temperature can sometimes overcome activation barriers, it is often a double-edged sword. For sensitive substrates, higher temperatures can lead to decomposition of the acyl chloride or the product, resulting in a dark-colored reaction mixture and lower isolated yields.[16] It is generally preferable to use a catalytic or activation-based approach at lower, more controlled temperatures (0°C to room temperature) first.

Q: My acyl chloride is old. Could this be the issue? A: Absolutely. Acyl chlorides are highly reactive towards moisture.[17][18] Improperly stored or old reagents can hydrolyze back to the parent carboxylic acid, which is unreactive under these conditions.[5][19] This reduces the effective concentration of your acylating agent. Always use freshly prepared or recently purchased acyl chloride and ensure all glassware and solvents are rigorously dried.[16][19]

Q: Do electronic effects from other substituents on the phenoxy ring play a role? A: Yes. While steric hindrance is the dominant factor for ortho-substituted compounds, the electronic nature of other substituents (e.g., in the meta or para positions) also modulates reactivity.[20][21] Electron-withdrawing groups (like -NO₂ or -CF₃) can increase the electrophilicity of the carbonyl carbon, making it slightly more reactive. Conversely, electron-donating groups (like -OCH₃) can decrease it.[22] However, these electronic effects are generally secondary to the overwhelming steric blockade from bulky ortho-groups.[20]

Q: Are there alternatives to making the acyl chloride in the first place? A: Yes. Direct esterification of the carboxylic acid is a common alternative, though it often requires harsh conditions (acid catalysis and heat) that may not be suitable for complex molecules. The most versatile and mild alternatives involve activating the carboxylic acid with reagents like carbodiimides (e.g., DCC, EDC) in a Steglich esterification[6] or using the peptide coupling reagents mentioned in A3. These methods avoid the need to isolate the often-sensitive acyl chloride.[23][24]

Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of a Hindered Alcohol

This protocol describes a general procedure for the esterification of a secondary alcohol with a sterically hindered phenoxyacetyl chloride using DMAP as a catalyst.

  • Reactant Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution and stir until it dissolves.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of the sterically hindered phenoxyacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove Et₃N and DMAP), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel.

Protocol 2: Ester Synthesis via HATU Coupling (Bypassing the Acyl Chloride)

This protocol is for situations where the acyl chloride is too unreactive, starting from the corresponding carboxylic acid.

  • Reactant Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the sterically hindered phenoxyacetic acid (1.0 equivalent), the alcohol (1.2 equivalents), and HATU (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer multiple times with water to remove DMF and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Troubleshooting_Workflow Start Low Reactivity Observed with Hindered Phenoxyacetyl Chloride CheckPurity Check Reagent Purity (Acyl Chloride, Solvent, Nucleophile) Start->CheckPurity UseDMAP Implement DMAP Catalysis (0.1 eq DMAP, 1.2 eq Et3N) CheckPurity->UseDMAP Reagents are Pure Purify Purify Reagents & Retry CheckPurity->Purify Purity is Suspect StillSlow Reaction Still Slow or Low Yield? UseDMAP->StillSlow UseCoupling Switch to Carboxylic Acid + Coupling Reagent (e.g., HATU) StillSlow->UseCoupling Yes Success Reaction Successful StillSlow->Success No TryAgCN Consider Alternative Activation (e.g., AgCN) UseCoupling->TryAgCN Alternative UseCoupling->Success TryAgCN->Success Purify->UseDMAP

Caption: A decision workflow for troubleshooting low reactivity issues.

References
  • The Role of DMAP in Steglich Esterification and Beyond. (2026). Vertex AI Search.
  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Takimoto, S., Inanaga, J., Katsuki, T., & Yamaguchi, M. (1976). Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Semantic Scholar.
  • 4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry.
  • Reaction of Alcohols with Acyl Chlorides to Form Esters. (n.d.). Sparkl.
  • Ester synthesis by acyl
  • Massah, A. R., et al. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. NIH.
  • The Divergent Reactivity of Acid Chlorides Under Transition Metal C
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Journal of Organic Chemistry.
  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (n.d.).
  • Mbouhom, C., et al. (2019).
  • Xu, S., et al. (2013). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterific
  • Chemistry of Acid Halides. (2024). Chemistry LibreTexts.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).
  • A Convenient Activating Reagent of Carboxylic Acids. (2011). Tokyo Chemical Industry (India) Pvt. Ltd.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011).
  • Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl(2)8H(2)O and acetyl chloride in solution and in solvent-free conditions. (2021).
  • Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise.
  • Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts.
  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Journal of Organic Chemistry.
  • Prepar
  • Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube.
  • Chromatin lysine acylation: On the path to chromatin homeostasis and genome integrity. (n.d.). Wiley Online Library.
  • Activation Substitution of Carboxylic Acids. (2019). YouTube.
  • Acylation of N-Aryl systems using acyl chlorides. (2025). Reddit.
  • Biochemical Conversion of Lignocellulosic Biomass in Biorefinery Systems. (n.d.). MDPI.
  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent.
  • Troubleshooting low conversion rates in 4-Bromobenzoyl chloride acyl
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). PMC.
  • Ester synthesis by esterific
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
  • Substituent Effects in Electrophilic Substitutions. (n.d.). WOU.
  • Troubleshooting guide for the acylation of ethylamine with benzoyl chloride deriv
  • Duong, N. N., et al. (2017).
  • Possible base for synthesis of malonic ester from phenylacetic acid and diethyl carbonate?. (2020).
  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts.
  • What should I reconsider in my experiment for acyl chloride to be formed?. (2019).
  • Substituent Effects in Electrophilic Aromatic Substitution. (n.d.). University of Illinois.
  • What different methods are there for manufacturing esters in the lab?. (2015). Quora.
  • Effect of ortho-substituents on reaction mechanism. (n.d.). Zenodo.
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (n.d.). MDPI.
  • Trouble with chloride acids. (2025). Reddit.
  • Strategies to synthesize esters. (n.d.).

Sources

Validation & Comparative

Comparing electronic effects of methyl vs nitro groups in phenoxyacetyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-nitrophenoxyacetyl chloride and 4-methylphenoxyacetyl chloride . These compounds serve as critical electrophilic intermediates in the synthesis of agrochemicals (e.g., 2,4-D analogs) and


-lactam antibiotics.

The Bottom Line:

  • 4-Nitrophenoxyacetyl Chloride: The nitro group (

    
    ) acts as a strong electron-withdrawing group (EWG), significantly increasing carbonyl electrophilicity. This results in faster reaction rates with nucleophiles but reduced hydrolytic stability.
    
  • 4-Methylphenoxyacetyl Chloride: The methyl group (

    
    ) acts as a weak electron-donating group (EDG), slightly decreasing carbonyl electrophilicity. This offers greater shelf-stability and selectivity but slower reaction kinetics.
    

Mechanistic Foundation: The "Insulator" Effect

To understand the performance difference, one must analyze how electronic effects are transmitted from the benzene ring to the acyl chloride reaction center.

Unlike benzoyl chlorides, where the carbonyl is directly conjugated to the ring, phenoxyacetyl chlorides possess an ether linkage (


) that acts as an electronic "insulator."
Electronic Transmission Pathway
  • Resonance (Ring

    
     Oxygen):  The substituent affects the electron density of the ether oxygen via resonance and induction.
    
    • Nitro (

      
      ):  Withdraws density from the ring, making the ring electron-poor. The ring, in turn, pulls electron density from the ether oxygen.
      
    • Methyl (

      
      ):  Donates density (hyperconjugation) to the ring, making the ether oxygen more electron-rich.
      
  • Induction (Oxygen

    
     Carbonyl):  The resonance effect stops at the oxygen. The signal is transmitted to the carbonyl carbon solely through induction  (
    
    
    
    -bonds) across the methylene bridge (
    
    
    ).
Visualization of Electronic Effects

The following diagram illustrates the flow of electron density and its impact on the carbonyl carbon (


).

ElectronicEffects Substituent Substituent (Para) Ring Benzene Ring Substituent->Ring EWG (Nitro) Withdraws e- Oxygen Ether Oxygen (-O-) Ring->Oxygen Inductive Pull Bridge Methylene (-CH2-) Oxygen->Bridge Strong -I Effect Carbonyl Carbonyl (C=O) Bridge->Carbonyl Increases Electrophilicity Reactivity Reactivity Outcome Carbonyl->Reactivity High Kinetic Rate Low Stability

Caption: Electronic transmission pathway. The Nitro group enhances the inductive pull of oxygen, destabilizing the carbonyl and accelerating nucleophilic attack.

Comparative Performance Analysis

The following data summarizes the physicochemical differences driven by the substituents.

Table 1: Physicochemical & Reactivity Profile[1]
Feature4-Nitrophenoxyacetyl Chloride4-Methylphenoxyacetyl ChlorideMechanistic Cause
Electronic Nature Strong EWG (

)
Weak EDG (

)
Hammett Substituent Constants
C=O IR Stretch


Bond stiffening due to e- withdrawal
Hydrolytic Stability Low (Rapid hydrolysis)Moderate (Slower hydrolysis)Susceptibility to

attack
Relative Rate (

)
High (

vs Methyl)
Low (Baseline)Nucleophilic Acyl Substitution
Selectivity Lower (Prone to side reactions)Higher (Controlled acylation)Reactivity-Selectivity Principle
Expert Insight: The Hammett Correlation

While the reaction center is separated by a methylene group, the reaction still obeys the Hammett equation:



For phenoxyacetyl chlorides reacting with amines, the reaction constant 

is positive (typically

to

). This confirms that electron-withdrawing groups (Nitro) accelerate the reaction , though the magnitude is lower than in benzoyl chlorides (

) due to the methylene insulator.

Experimental Protocols

A. Synthesis of Substituted Phenoxyacetyl Chlorides

Objective: Convert the precursor carboxylic acid to the acid chloride using Thionyl Chloride (


).

Safety: Work in a fume hood.


 releases toxic 

and

gas.
Protocol Steps:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

    
     drying tube.
    
  • Charging: Add

    
     of the substituted phenoxyacetic acid (Nitro- or Methyl-).
    
  • Reagent Addition: Add

    
     (excess) of Thionyl Chloride (
    
    
    
    ).
    • Note: For the Nitro variant, add 1-2 drops of DMF (Dimethylformamide) as a catalyst. The electron-deficient acid is less nucleophilic and reacts slower with

      
      .
      
  • Reaction:

    • Methyl: Reflux at

      
       for 2 hours.
      
    • Nitro: Reflux at

      
       for 3-4 hours (requires more energy/time).
      
  • Isolation: Distill off excess

    
     under reduced pressure.
    
  • Purification: Vacuum distillation or recrystallization from dry hexane/toluene.

Synthesis Start Start: Substituted Phenoxyacetic Acid Reagent Add SOCl2 (+ DMF Cat.) Start->Reagent Reflux Reflux (75-80°C) Formation of Intermediate Reagent->Reflux Nucleophilic Attack on Sulfur Degas Evaporate Excess SOCl2 (Vacuum) Reflux->Degas -SO2, -HCl Product Final Product: Acid Chloride Degas->Product

Caption: Synthesis workflow via Thionyl Chloride. Note the requirement for DMF catalyst with the Nitro variant.

B. Kinetic Measurement (Solvolysis)

To experimentally verify the reactivity difference, perform a solvolysis rate study.

  • Preparation: Prepare

    
     solutions of both acid chlorides in dry acetone.
    
  • Initiation: Rapidly mix

    
     of substrate solution with 
    
    
    
    of
    
    
    water/acetone mixture at
    
    
    .
  • Monitoring: Measure the conductivity increase over time (formation of

    
     and carboxylic acid).
    
  • Data Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).[1]
    • Expectation: The slope for the Nitro derivative will be significantly steeper than the Methyl derivative.

Reaction Mechanism: Nucleophilic Acyl Substitution

Both derivatives undergo reaction via the addition-elimination mechanism. The substituent effect is most critical in the first step (Addition), which is rate-determining.

Mechanism Reactants Acid Chloride + Nucleophile (Nu:) TS1 Transition State 1 (Tetrahedral) Reactants->TS1 Rate Determining Step (Nitro accelerates) Intermed Tetrahedral Intermediate TS1->Intermed Products Product (Amide/Ester) + Cl- Intermed->Products Elimination of Cl-

Caption: The addition-elimination pathway. The Nitro group stabilizes the negative charge development in TS1, lowering activation energy.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[2][3][4][5] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Queen, A. (1967).[6] Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (3-Methyl-4-nitrophenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound Identity: (3-Methyl-4-nitrophenoxy)acetyl chloride Functional Group Risks:

  • Acyl Chloride (-COCl): Highly reactive electrophile. Reacts violently with moisture (hydrolysis) to release Hydrochloric Acid (HCl) gas and the corresponding carboxylic acid. Corrosive to tissue and metals. Lachrymator.

  • Nitroaromatic Moiety (-NO₂): Lipophilic nature facilitates dermal absorption. Potential for systemic toxicity (methemoglobinemia risk) upon skin contact.

The "Why" Behind the Protocol: Standard lab safety often treats reagents as merely "corrosive" or "toxic." For this compound, you must respect the synergy of hazards . The acyl chloride group destroys the skin's keratin barrier (corrosion), which then accelerates the systemic absorption of the nitro-aromatic core into the bloodstream. Therefore, preventing skin contact is not just about avoiding burns; it is about preventing systemic poisoning.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Gloving System 1. Inner: 4-mil Nitrile (Disposable)2. Outer: 5-mil Nitrile (minimum) or Laminate (Silver Shield®) for prolonged work.Breakthrough Kinetics: Acid chlorides degrade nitrile over time. The nitro group penetrates rubber. The air gap between two gloves provides a critical buffer zone for doffing upon contamination.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient. Hydrolysis releases HCl gas which seeks moisture; the eyes are the wettest part of your face. A face shield protects the neck from projectile splashes during exothermic quenching.
Respiratory Fume Hood (Primary) Full-face respirator with Acid Gas (Type E/Yellow) + P100 cartridges (Secondary/Emergency).The hydrolysis reaction is instantaneous upon contact with humid air. HCl gas causes immediate respiratory spasm (laryngospasm). Work must occur in a hood with sash at proper height.
Body Tyvek® Lab Coat or Chemical Apron over Cotton Lab Coat.Cotton absorbs and holds corrosive liquids against the skin. A chemically resistant apron prevents "soak-through" burns.
Visualization: PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on operational scale and state.

PPE_Decision_Matrix Start Start: Assess Operation StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StdPPE Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Solid->StdPPE Low Dust Risk QuantCheck Quantity > 1g? Liquid->QuantCheck QuantCheck->StdPPE No HighPPE Enhanced PPE: Silver Shield Gloves Face Shield + Goggles Acid Gas Resp (if outside hood) QuantCheck->HighPPE Yes (High Splash Risk)

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Operational Handling Protocol

A. Pre-Operational Checks (The "Dry" Rule)

The primary cause of accidents with acid chlorides is unexpected pressurization due to moisture.

  • Glassware: Must be oven-dried (>120°C) or flame-dried under vacuum.

  • Solvents: Use anhydrous solvents (DCM, THF, Toluene). Moisture in solvents will consume your reagent and generate HCl gas, potentially popping septa.

  • Traps: If the reaction is run under N₂/Ar flow, route the outlet through a calcium chloride drying tube or a scrubber (NaOH solution) to neutralize evolved HCl.

B. Transfer Techniques

For Solids:

  • Weigh in a fume hood using a disposable antistatic weighing boat.

  • Do not use metal spatulas if possible (corrosion risk); use glass or plastic.

  • Clean up: Immediately wipe the balance area with a dry tissue, then a wet tissue (to quench trace dust).

For Liquids (Melted or Solution):

  • Never pour from a large bottle.

  • Use a positive-displacement pipette or a glass syringe with a long needle.

  • Why? Pouring creates a large surface area for reaction with atmospheric moisture, generating a cloud of HCl fumes. Syringes minimize air contact.

Disposal & Quenching Protocol

CRITICAL WARNING: Never discard this compound directly into solvent waste drums. The residual acid chloride will react with moisture or alcohols in the waste drum, causing it to pressurize and potentially explode.

The "Controlled Quench" Method: You must chemically convert the reactive acyl chloride into a stable ester or carboxylic acid before disposal.

Step-by-Step Quenching Procedure[1][2]
  • Cooling: Place a flask containing 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate solution in an ice bath (0°C).
    
  • Dilution: Dilute the residual acid chloride in a non-reactive solvent (e.g., Dichloromethane or Toluene).

  • Addition: Add the acid chloride solution dropwise to the stirred alkaline ice water.

    • Observation: You will see fizzing (

      
       release).
      
    • Control: Stop addition if temperature rises >10°C or foaming becomes unmanageable.

  • Verification: Check pH. It should remain basic (pH > 8). If acidic, add more base.

  • Disposal: Once fizzing stops and the mixture is cool, separate the organic layer (if used) for solvent waste and the aqueous layer for aqueous waste.

Quenching_Workflow Waste Reactive Waste (Acid Chloride) Dilute Dilute in DCM/Toluene Waste->Dilute Add Dropwise Addition (Monitor Temp <10°C) Dilute->Add IceBath Prepare Ice Bath (10% Na2CO3) IceBath->Add Check Check pH > 8 Check Gas Evolution Add->Check Check->Add Still Acidic/Reactive Sep Phase Separation Check->Sep Stable Final Disposal (Solvent / Aqueous Stream) Sep->Final

Figure 2: Workflow for the safe quenching and neutralization of acid chloride waste.

Emergency Response

IncidentImmediate ActionMechanism of Action
Skin Contact Wipe, then Wash. Quickly wipe excess liquid with a dry pad (if significant volume), then flush with water for 15 mins.[1][2] Soap is essential.Water reacts with acid chlorides to produce heat (exothermic) and HCl. Wiping first reduces the "fuel" for this reaction on your skin. Soap removes the lipophilic nitro-compound.
Eye Contact Irrigate immediately. Hold eyelids open.[3] Flush for 15+ minutes.The HCl gas generated reacts with corneal moisture, causing opacity and blindness. Time is tissue.
Inhalation Evacuate to fresh air. If breathing is difficult, oxygen may be required (medical personnel only).HCl causes edema (fluid buildup) in lungs. Symptoms may be delayed up to 24 hours.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for acid chloride quenching protocols).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-4-nitrophenoxy)acetyl chloride
Reactant of Route 2
(3-Methyl-4-nitrophenoxy)acetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.